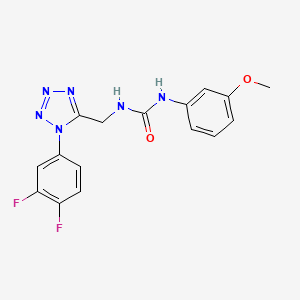
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea, also known as DTA-1, is a small molecule drug that has been studied for its potential use in treating various diseases.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Research on compounds related to "1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea" has explored their chemical reactivity and synthesis pathways. For instance, the treatment of isocyanatobenzoyl chloride with 5-aminotetrazole led to the synthesis of compounds with potential applications in materials science and as intermediates in organic synthesis (Peet, 1987). Similarly, studies on the rheology and morphology of hydrogels derived from related urea compounds have shown how the physical properties of these materials can be tuned by anionic components, suggesting applications in material engineering and drug delivery systems (Lloyd & Steed, 2011).
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of bis-chalcone derivatives, which share structural motifs with the compound of interest, have been investigated, revealing significant potential for applications in photonics and optoelectronics. These derivatives show enhanced second harmonic generation (SHG) efficiency and optical limiting behavior, indicating their utility in the development of NLO materials (Shettigar et al., 2006).
Anticancer Investigations
Urea derivatives, including those structurally similar to "1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea," have been synthesized and evaluated for their potential anticancer activities. Research has identified several compounds within this class that exhibit promising in vitro anticancer activity against various cancer cell lines, highlighting the therapeutic applications of these molecules (Mustafa, Perveen, & Khan, 2014).
Corrosion Inhibition
The use of organic compounds, including urea derivatives, as corrosion inhibitors for metals in acidic solutions has been extensively studied. These investigations reveal that such compounds can significantly reduce the rate of metal corrosion, offering applications in industrial maintenance and preservation (Bahrami & Hosseini, 2012).
Antimicrobial Evaluation
The synthesis and antimicrobial evaluation of novel imidazole ureas/carboxamides containing structural elements similar to the compound of interest demonstrate their effectiveness against various microbial strains. These findings support the potential use of such compounds in the development of new antimicrobial agents (Rani et al., 2014).
Propriétés
IUPAC Name |
1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N6O2/c1-26-12-4-2-3-10(7-12)20-16(25)19-9-15-21-22-23-24(15)11-5-6-13(17)14(18)8-11/h2-8H,9H2,1H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZNHSZPTGWJIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

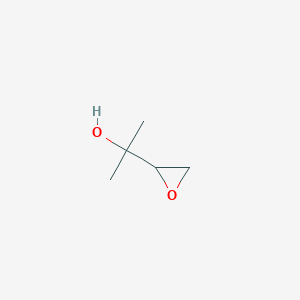
![3-{[2-(3-Hydroxyquinoxalin-2-yl)-6-methylphenyl]carbamoyl}propanoic acid](/img/structure/B2862344.png)
![1,3-dimethyl-7-propyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2862345.png)

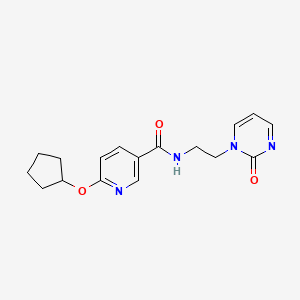
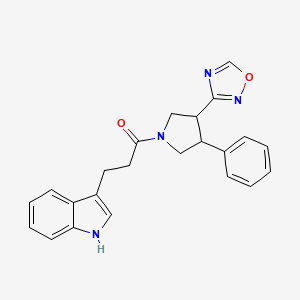

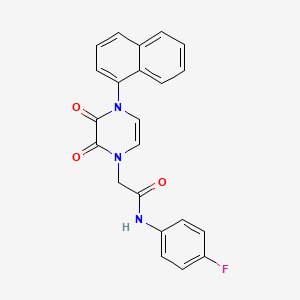
![1,4-Dioxaspiro[4.4]nonan-6-amine](/img/structure/B2862355.png)
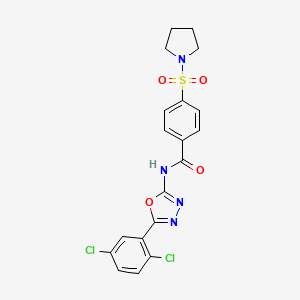
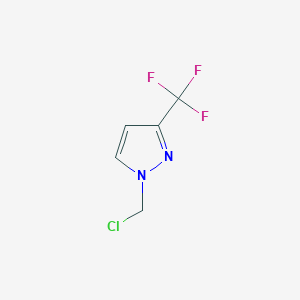
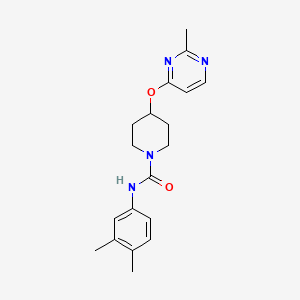
![3-methyl-N-(3-morpholinopropyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2862363.png)
